2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide
Description
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen (coumarin) core substituted with a hydroxy group at position 7 and linked via an acetamide bridge to a 4-methoxybenzyl group. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 7-hydroxy and 4-methyl substituents on the coumarin ring may enhance antioxidant capacity and lipophilicity, respectively, while the 4-methoxybenzyl acetamide moiety could influence pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-16-8-5-14(22)9-18(16)26-20(24)17(12)10-19(23)21-11-13-3-6-15(25-2)7-4-13/h3-9,22H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAMNRZELPBGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of Substituents: The hydroxy, methyl, and methoxy groups are introduced through selective functionalization reactions. For example, methylation can be achieved using methyl iodide and a base, while methoxylation can be done using methanol and an acid catalyst.
Acetamide Formation: The final step involves the reaction of the chromen-2-one derivative with 4-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromen-2-one core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. Specifically, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that this compound can disrupt cell cycle progression and promote cancer cell death through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Antioxidant Properties
The antioxidant capacity of this compound is notable. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action can be crucial in treating inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
The compound has demonstrated significant pesticidal activity against various agricultural pests. Its efficacy as a natural pesticide can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices. Field trials have shown that formulations containing this compound can effectively manage pest populations while minimizing harm to beneficial insects .
Plant Growth Regulation
Research indicates that this compound may enhance plant growth by acting as a growth regulator. It promotes root development and increases biomass in certain plant species, potentially leading to higher crop yields .
Material Science Applications
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Studies have shown that it can improve thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials .
Nanotechnology
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its ability to bind with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes, which are essential for applications in catalysis and drug delivery systems .
Case Studies
-
Anticancer Research:
A study published in the Journal of Medicinal Chemistry reported that derivatives of coumarin, including this compound, exhibited cytotoxic effects against breast cancer cell lines, highlighting its potential as a lead compound for further development . -
Agricultural Field Trials:
In a series of field trials conducted by agricultural scientists, formulations containing this compound were tested against common pests affecting maize crops. Results indicated a significant reduction in pest populations compared to untreated controls, supporting its use as a natural pesticide . -
Material Development:
Researchers at a leading materials science institute investigated the use of this compound in enhancing the properties of biodegradable plastics. The findings revealed improved mechanical properties and degradation rates, indicating its potential for sustainable material applications .
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like estrogen receptors.
Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins. Modulation of estrogen receptors can influence cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, synthesis methods, and pharmacological activities.
Table 1: Structural and Pharmacological Comparison of Coumarin-Acetamide Derivatives
Key Comparisons
Structural Modifications and Physicochemical Properties Hydroxy vs. Acetamide Linkage: Unlike hydrazide derivatives (e.g., ), the acetamide bridge in the target compound may enhance metabolic stability due to reduced susceptibility to hydrolysis . 4-Methyl Coumarin: The methyl group at position 4 (shared with ) likely enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Synthetic Approaches
- The target compound may be synthesized via nucleophilic substitution (e.g., coupling 4-chloro-3-nitrocoumarin with 4-methoxybenzylamine, as in ) or through acetylation of a coumarin-hydroxyl intermediate .
Pharmacological Activity Anticancer Potential: The 4-methoxybenzyl group, present in the target compound and ’s active derivatives, is associated with cytotoxicity against cancer cell lines (e.g., MCF-7) .
Spectral and Analytical Data
- IR spectra of similar compounds () show characteristic peaks: C=O (1660–1680 cm⁻¹), NH (3180–3325 cm⁻¹), and C≡N (2214 cm⁻¹) . The target compound’s hydroxy group would exhibit a broad O–H stretch (~3300 cm⁻¹).
- $^1$H NMR of the 4-methoxybenzyl group would display a singlet at δ 3.7–3.8 ppm for the methoxy protons, as seen in and .
Contradictions and Limitations
- While highlights anticancer activity in 4-methoxyphenyl acetamides, other analogs (e.g., ’s hydrazides) lack reported bioactivity, suggesting substituent-specific effects .
- The absence of direct pharmacological data for the target compound necessitates caution in extrapolating results from structural analogs.
Biological Activity
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections detail its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(4-methoxybenzyl)acetamide, with a molecular formula of and a molecular weight of 353.37 g/mol. Its structure features a chromenone core with hydroxy, methoxy, and acetamide functional groups.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.37 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds within the chromenone family exhibit significant anticancer properties. Specifically, derivatives like this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound interacts with tubulin, disrupting microtubule formation which is crucial for cell division. This leads to G2/M phase arrest and subsequent apoptosis in cancer cells .
- Case Study : A study demonstrated that this compound reduced the viability of A549 lung cancer cells significantly, showcasing its potential as an anticancer agent .
Antioxidant Properties
The presence of hydroxyl and methoxy groups in the compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Research Findings : In vitro assays have shown that the compound exhibits strong antioxidant activity, comparable to established antioxidants like ascorbic acid .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties through its interaction with neurotransmitter systems.
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress.
- Cell Cycle Arrest : By interfering with tubulin polymerization, it induces cell cycle arrest in cancer cells.
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the chromenone core. Key steps include:
- Step 1 : Formation of the chromenone backbone via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
- Step 2 : Introduction of the acetamide moiety through nucleophilic substitution or coupling reactions (e.g., using 4-methoxybenzylamine as a nucleophile).
- Step 3 : Functionalization of the chromenone core with hydroxy and methyl groups via selective alkylation or hydroxylation.
Q. Methodological considerations :
- Use of catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
- Solvent optimization (e.g., dichloromethane or DMF) to improve reaction yields.
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How is the compound’s structure elucidated using spectroscopic and crystallographic methods?
Spectroscopic techniques :
- NMR spectroscopy : and NMR identify substituent positions (e.g., methoxybenzyl group at ~δ 3.8 ppm for OCH) and chromenone backbone signals (e.g., carbonyl at ~δ 170 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 368.1).
Q. Crystallographic analysis :
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and torsional parameters. For example, the dihedral angle between the chromenone and methoxybenzyl groups is critical for assessing planarity .
Advanced Research Questions
Q. What methodologies are used to assess the compound’s biological activities in drug discovery?
In vitro assays :
- Antioxidant activity : DPPH radical scavenging assays (IC values compared to ascorbic acid).
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA or fluorometric assays.
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
Q. Molecular docking :
- Targets : Docking into COX-2 active site (PDB: 5KIR) or NF-κB binding pockets using AutoDock Vina.
- Key interactions : Hydrogen bonding with Ser530 (COX-2) or hydrophobic interactions with methoxybenzyl substituents .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR design principles :
- Substituent variation : Modify hydroxy, methyl, or methoxy groups to assess impact on activity.
- Bioisosteric replacement : Replace the chromenone core with quinazoline or coumarin derivatives.
Q. Example SAR table :
| Derivative | Substituent Modification | Biological Activity (IC, μM) |
|---|---|---|
| Parent compound | None | COX-2 inhibition: 12.5 ± 1.2 |
| 7-Hydroxy → 7-Methoxy | Increased lipophilicity | COX-2 inhibition: 8.3 ± 0.9 |
| Methoxybenzyl → Benzyl | Reduced H-bonding | COX-2 inhibition: >50 |
Methodological note : Use dose-response curves and statistical validation (e.g., ANOVA) to confirm significance .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS).
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and BBB permeability.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the chromenone carbonyl) .
Q. How can pharmacokinetic properties (ADME) be evaluated experimentally?
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption.
- Metabolism : Liver microsome assays to identify CYP450-mediated oxidation.
- Excretion : HPLC-MS quantification in urine/fecal samples from rodent models.
Key findings : The methoxybenzyl group enhances logP (~2.8), suggesting moderate bioavailability but potential hepatic first-pass metabolism .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Experimental replication : Validate assays in triplicate with independent batches.
- Orthogonal assays : Confirm COX-2 inhibition via both enzymatic and cell-based assays.
- Control standardization : Use reference compounds (e.g., celecoxib for COX-2) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
